molecular formula C13H13NO3 B11877735 6,7-Dimethoxynaphthalene-2-carboxamide CAS No. 72337-27-0

6,7-Dimethoxynaphthalene-2-carboxamide

Cat. No.: B11877735
CAS No.: 72337-27-0
M. Wt: 231.25 g/mol
InChI Key: JEQXHGQJUNRDMN-UHFFFAOYSA-N
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Description

6,7-Dimethoxynaphthalene-2-carboxamide is an organic compound with the molecular formula C13H13NO3. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at positions 6 and 7, and a carboxamide group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxynaphthalene-2-carboxamide typically involves the amidation of 6,7-dimethoxynaphthalene-2-carboxylic acid. This can be achieved through catalytic or non-catalytic methods. One common approach is the use of coupling reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid, facilitating its reaction with an amine to form the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using appropriate catalysts like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield naphthoquinones, while reduction of the carboxamide group can produce the corresponding amine .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The exact pathways and targets can vary depending on the specific application and organism .

Comparison with Similar Compounds

Properties

CAS No.

72337-27-0

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

6,7-dimethoxynaphthalene-2-carboxamide

InChI

InChI=1S/C13H13NO3/c1-16-11-6-8-3-4-9(13(14)15)5-10(8)7-12(11)17-2/h3-7H,1-2H3,(H2,14,15)

InChI Key

JEQXHGQJUNRDMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)C(=O)N)OC

Origin of Product

United States

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